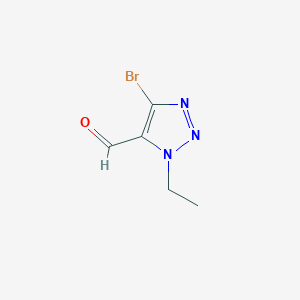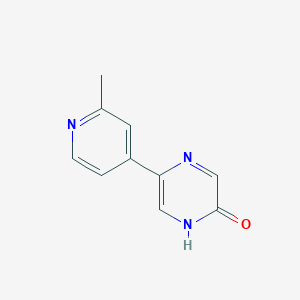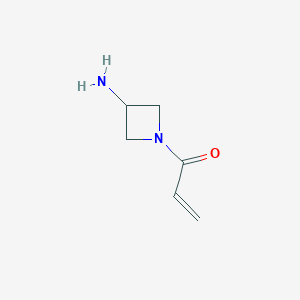
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a formyl group at the 5th position of the triazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by bromination at the 4th position and subsequent formylation at the 5th position. The reaction conditions often require the use of catalysts such as copper(I) salts for the cycloaddition and N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and formyl group play crucial roles in the binding interactions with the enzyme’s active site. The compound’s ability to form hydrogen bonds and other non-covalent interactions with biological targets is essential for its activity .
Comparison with Similar Compounds
4-Bromo-1-ethyl-1H-1,2,3-triazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and formyl group on the triazole ring. This unique structure imparts specific reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C5H6BrN3O |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-3-ethyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h3H,2H2,1H3 |
InChI Key |
YLRMJGVTZGZHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)


![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)



![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)


![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
